molecular formula C14H16N2O B1332318 (2-Aminophenyl)(2-phenoxyethyl)amine CAS No. 346662-82-6

(2-Aminophenyl)(2-phenoxyethyl)amine

Cat. No.: B1332318
CAS No.: 346662-82-6
M. Wt: 228.29 g/mol
InChI Key: PYRLCNHZSHDZFM-UHFFFAOYSA-N
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Description

(2-Aminophenyl)(2-phenoxyethyl)amine is an organic compound that features both an amine group and a phenoxyethyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of (2-Aminophenyl)(2-phenoxyethyl)amine are not fully understood. It is known that biogenic amines, which include this compound, are low molecular weight organic nitrogen compounds. They are formed by the decarboxylation of amino acids or by amination and transamination of aldehydes and ketones during normal metabolic processes in living cells .

Cellular Effects

The specific cellular effects of this compound are currently unknown. It is known that biogenic amines, including this compound, can have profound effects on cellular function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound is not well understood. It is known that biogenic amines can undergo a variety of reactions, including decarboxylative transamination . This process involves the removal of a carboxyl group from an amino acid, followed by the addition of an amine group .

Metabolic Pathways

The metabolic pathways that this compound is involved in are currently unknown. It is known that biogenic amines can be involved in a variety of metabolic pathways, including those involving enzymes and cofactors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(2-phenoxyethyl)amine can be achieved through several methods. One common approach involves the reaction of 2-aminophenol with 2-phenoxyethyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyethyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

(2-Aminophenyl)(2-phenoxyethyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    Phenoxyethylamine: Lacks the additional amine group, making it less versatile in certain reactions.

    2-Aminophenol: Contains only the amine and hydroxyl groups, limiting its applications compared to (2-Aminophenyl)(2-phenoxyethyl)amine.

    Phenethylamine: A simpler structure with different pharmacological properties.

Uniqueness: this compound’s combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-N-(2-phenoxyethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c15-13-8-4-5-9-14(13)16-10-11-17-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLCNHZSHDZFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367832
Record name (2-aminophenyl)(2-phenoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

346662-82-6
Record name (2-aminophenyl)(2-phenoxyethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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